Cas no 765962-69-4 (3,3-dimethoxyPiperidine)

3,3-Dimethoxypiperidine is a heterocyclic organic compound featuring a piperidine ring substituted with two methoxy groups at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dimethoxy groups enhance its versatility as a building block for complex molecular architectures, particularly in the development of bioactive compounds. Its stability under various reaction conditions and compatibility with common synthetic methodologies further contribute to its utility in organic chemistry. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for ensuring consistent performance in downstream applications.
3,3-dimethoxyPiperidine structure
3,3-dimethoxyPiperidine structure
Product Name:3,3-dimethoxyPiperidine
CAS No:765962-69-4
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD24343429
CID:2113254
PubChem ID:15359940
Update Time:2025-10-30

3,3-dimethoxyPiperidine Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethoxyPiperidine
    • DA-24805
    • EN300-2958759
    • 765962-69-4
    • OIAVZDKLELDXNJ-UHFFFAOYSA-N
    • SCHEMBL3611613
    • MDL: MFCD24343429
    • Inchi: 1S/C7H15NO2/c1-9-7(10-2)4-3-5-8-6-7/h8H,3-6H2,1-2H3
    • InChI Key: OIAVZDKLELDXNJ-UHFFFAOYSA-N
    • SMILES: O(C)C1(CNCCC1)OC

Computed Properties

  • Exact Mass: 145.110278721Da
  • Monoisotopic Mass: 145.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 30.5Ų

3,3-dimethoxyPiperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$1211.0 2023-09-06
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Additional information on 3,3-dimethoxyPiperidine

Recent Advances in the Application of 3,3-dimethoxyPiperidine (CAS: 765962-69-4) in Chemical Biology and Pharmaceutical Research

3,3-dimethoxyPiperidine (CAS: 765962-69-4) is a piperidine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in modulating key biological pathways, making it a valuable scaffold for the design of novel therapeutics.

One of the most notable applications of 3,3-dimethoxyPiperidine is its role in the synthesis of kinase inhibitors. Kinases are pivotal targets in oncology and inflammatory diseases, and the structural flexibility of 3,3-dimethoxyPiperidine allows for the development of highly selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,3-dimethoxyPiperidine exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in various cancers. The study reported IC50 values in the nanomolar range, underscoring the compound's potential as a lead structure for anticancer drug development.

In addition to its role in kinase inhibition, 3,3-dimethoxyPiperidine has been explored as a building block for the synthesis of G protein-coupled receptor (GPCR) modulators. GPCRs represent one of the largest families of drug targets, and recent research has leveraged the structural properties of 3,3-dimethoxyPiperidine to develop novel ligands with enhanced binding affinity and selectivity. For instance, a 2022 study in ACS Chemical Biology described the use of 3,3-dimethoxyPiperidine-derived compounds as allosteric modulators of the adenosine A2A receptor, a target for neurodegenerative and cardiovascular diseases.

The synthetic versatility of 3,3-dimethoxyPiperidine has also been demonstrated in the development of prodrugs. Prodrug strategies are increasingly employed to improve the pharmacokinetic properties of therapeutic agents, and 3,3-dimethoxyPiperidine-based prodrugs have shown promise in enhancing bioavailability and reducing toxicity. A recent publication in European Journal of Medicinal Chemistry highlighted the successful application of 3,3-dimethoxyPiperidine in the design of prodrugs for antiviral agents, with improved metabolic stability and tissue penetration.

Despite these advancements, challenges remain in the optimization of 3,3-dimethoxyPiperidine-derived compounds. Issues such as metabolic stability, off-target effects, and synthetic scalability need to be addressed to fully realize the therapeutic potential of this scaffold. Ongoing research is focused on leveraging computational chemistry and structure-activity relationship (SAR) studies to refine the properties of these compounds. For example, a 2023 preprint in ChemRxiv reported the use of molecular docking and dynamics simulations to predict the binding modes of 3,3-dimethoxyPiperidine derivatives, providing valuable insights for future drug design efforts.

In conclusion, 3,3-dimethoxyPiperidine (CAS: 765962-69-4) represents a promising scaffold in chemical biology and pharmaceutical research, with demonstrated applications in kinase inhibition, GPCR modulation, and prodrug development. Continued exploration of its structural and functional properties is expected to yield novel therapeutic agents with improved efficacy and safety profiles. Researchers are encouraged to further investigate the potential of this compound in addressing unmet medical needs across various disease areas.

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